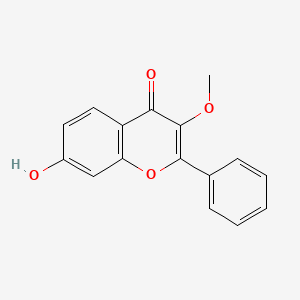

7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one

Description

Properties

CAS No. |

65625-34-5 |

|---|---|

Molecular Formula |

C16H12O4 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

7-hydroxy-3-methoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C16H12O4/c1-19-16-14(18)12-8-7-11(17)9-13(12)20-15(16)10-5-3-2-4-6-10/h2-9,17H,1H3 |

InChI Key |

IDNRUSTZBHNIHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Baker–Venkataraman Rearrangement

The Baker–Venkataraman rearrangement is a cornerstone for constructing the chromone ring. This method involves acylation of 2-hydroxyacetophenone derivatives followed by base-mediated cyclization.

Procedure :

-

Starting Material : 2,5-Dihydroxyacetophenone is protected at the 5-position with a methoxy group using methyl iodide and K₂CO₃ in dry acetone.

-

Acylation : The 2-hydroxy group is acylated with benzoyl chloride in pyridine using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.

-

Cyclization : Intramolecular aldol condensation under basic conditions (NaOH/EtOH) yields the chromone core.

Key Findings :

-

Challenges : Steric hindrance from the 2-phenyl group reduces cyclization efficiency, necessitating optimized stoichiometry.

Spectroscopic Validation :

Claisen Rearrangement and Thermal Cyclization

This route leverages the Claisen rearrangement of allyl ethers to install the phenyl group at position 2.

Procedure :

-

Protection : 7-Hydroxy-4H-chromen-4-one is allylated using allyl bromide and K₂CO₃ in DMF.

-

Rearrangement : Heating in diphenyl ether at 185°C induces-sigmatropic rearrangement, forming 8-allyl-7-hydroxy-3-phenyl-4H-chromen-4-one.

-

Demethylation : BF₃·Et₂O-mediated cleavage of the methoxy group yields the 7-hydroxy derivative.

Key Findings :

Oxidative Cyclization of Chalcone Precursors

Oxidative cyclization of chalcones using H₂O₂/NaOH is a robust method for chromone synthesis.

Procedure :

-

Chalcone Synthesis : Condensation of 2-hydroxy-4-methoxyacetophenone with benzaldehyde in ethanol under basic conditions.

-

Cyclization : Treatment with H₂O₂ and NaOH at 0–5°C induces oxidative ring closure.

Key Findings :

Methanesulfonyl Chloride-Catalyzed Cyclization

Methanesulfonyl chloride (MsCl) in BF₃·Et₂O efficiently promotes cyclization of keto-esters to chromones.

Procedure :

-

Keto-Ester Preparation : Alkylation of 2-hydroxy-4-methoxyacetophenone with methyl bromoacetate.

-

Cyclization : MsCl (1.2 equiv) and BF₃·Et₂O (catalytic) in CH₂Cl₂ at 0°C.

Key Findings :

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the chromen-4-one structure can be reduced to form dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted chromen-4-one derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 7-hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one include:

-

Antioxidant Activity

- The compound exhibits strong antioxidant properties, which can protect cells from oxidative stress and damage caused by free radicals. This activity is essential in preventing chronic diseases linked to oxidative damage.

-

Anti-inflammatory Effects

- Research indicates that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property is beneficial in treating inflammatory diseases.

-

Anticancer Potential

- Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation. Its effectiveness varies across different cancer cell lines.

Case Study 1: Anticancer Activity on MCF-7 Cells

Objective: Evaluate the effects on MCF-7 breast cancer cells.

Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.

Findings: The compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value indicating potent activity against breast cancer cells.

Case Study 2: Anti-inflammatory Effects on RAW 264.7 Macrophages

Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.

Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.

Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Case Study 3: Antioxidant Activity Assessment

Objective: Investigate the antioxidant capacity using DPPH assay.

Methodology: The compound was tested for its ability to scavenge DPPH radicals compared to standard antioxidants.

Findings: It displayed significant radical scavenging activity, suggesting its potential use as a natural antioxidant agent.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals by donating hydrogen atoms or electrons, thereby neutralizing reactive oxygen species.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 2

2-(4-Methoxybenzyl) vs. 2-Phenyl :

The compound 7-hydroxy-3-methoxy-2-(4-methoxybenzyl)-4H-chromen-4-one (5g, ) replaces the phenyl group with a 4-methoxybenzyl moiety. This substitution increases steric bulk and introduces an additional methoxy group, enhancing solubility in polar solvents. However, the extended alkyl chain may reduce membrane permeability compared to the phenyl analog .- 2-(Trifluoromethyl) vs. 2-Phenyl: 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one () features a trifluoromethyl group at position 2. This modification is significant in drug design for optimizing pharmacokinetics .

Substituent Variations at Position 3

- 3-Hydroxy vs. 3-Methoxy :

Compounds like 3-hydroxy-2-(substituted phenyl)-4H-chromen-4-one () lack the methoxy group at position 3. The hydroxy group increases acidity (pKa ~8–10) and hydrogen-bonding capacity, enhancing antioxidant activity via radical scavenging. For example, derivatives with 3-hydroxy groups showed significant DPPH radical inhibition (IC₅₀ < 50 µM) . In contrast, the methoxy group in the target compound reduces reactivity but improves lipophilicity, favoring blood-brain barrier penetration.

Substituent Variations at Position 7

- 7-Bromo vs. 7-Hydroxy: 7-Bromo-2-(4-dimethylaminophenyl)-3-hydroxy-4H-chromen-4-one (25, ) replaces the hydroxy group with bromine. However, the absence of the hydroxy group diminishes antioxidant capacity .

- 7-Methoxy vs. 7-Hydroxy: In 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (), the hydroxy group at position 7 is replaced with methoxy. This change reduces hydrogen-bond donor capacity but stabilizes the compound against oxidation. Such derivatives are often prioritized for their extended shelf life in pharmaceutical formulations .

Positional Isomerism in the Chromenone Core

- Chromen-4-one vs. Chromen-2-one :

7-Hydroxy-4-phenyl-2H-chromen-2-one (1a, ) shifts the ketone group to position 2. This isomer exhibits distinct UV-Vis absorption maxima (~350 nm vs. ~300 nm for 4-one derivatives) due to altered π-conjugation. Pharmacologically, 2-one derivatives show stronger antimicrobial activity (MIC 8–16 µg/mL against S. aureus) compared to 4-one analogs .

Key Data Table (Representative Compounds)

Biological Activity

7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one, a flavonoid compound, has garnered attention for its diverse biological activities. This article delves into its structural characteristics, synthesis methods, and significant biological effects, including antioxidant, anti-inflammatory, and anticancer properties.

Structural Characteristics

The compound features a chromone backbone with hydroxyl and methoxy substituents. Its molecular formula is , characterized by:

- Hydroxyl group at the 7-position

- Methoxy group at the 3-position

This unique configuration contributes to its distinct biological activities compared to other flavonoids. The presence of various functional groups enhances its reactivity and potential therapeutic applications .

Synthesis Methods

The synthesis of this compound can be achieved through multiple methods, including:

- Methylation of 7-hydroxyflavone using iodomethane.

- Alkylation reactions utilizing strong bases like sodium hydride in tetrahydrofuran (THF) followed by methylation .

Antioxidant Activity

The phenolic structure of this compound contributes significantly to its antioxidant capabilities. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Effects

Several studies have highlighted the anticancer properties of this compound. It has demonstrated efficacy against various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 25 | Induction of apoptosis |

| CCRFCEM (leukemia) | 30 | Cell cycle arrest at G1 phase |

These findings underline the compound's potential as a chemotherapeutic agent .

Interaction Studies

Interaction studies reveal that this compound can bind to various biological targets, enhancing its therapeutic benefits. Notably, it has shown binding affinity for DNA, suggesting possible applications in targeted cancer therapies .

Case Studies and Research Findings

- Case Study on Antioxidant Activity : A study demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cells, confirming its role as a potent antioxidant agent.

- Clinical Trials for Anti-inflammatory Effects : Preliminary trials have indicated that patients receiving treatment with this compound showed reduced levels of inflammatory markers compared to control groups.

- Anticancer Research : In vitro studies using MCF-7 and CCRFCEM cell lines have shown that treatment with varying concentrations of the compound led to significant reductions in cell viability, indicating strong anticancer potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one, and how can their efficiencies be compared?

- Methodological Answer : Synthesis often involves condensation reactions of substituted phenols with propargyl esters or ketones. For example, FeCl₃-catalyzed one-pot reactions in THF (as demonstrated for analogous chromenones) can yield hydroxy-substituted derivatives with moderate efficiency . Alternative routes include base-mediated cyclization using NaOH and H₂O₂ in ethanol, as shown for structurally similar 2-(4-fluorophenyl)chromen-4-ones . Efficiency comparisons should evaluate yield, purity (via HPLC/NMR ), and scalability.

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques is critical:

- FTIR : Confirms functional groups (e.g., hydroxyl, carbonyl) via characteristic peaks (e.g., 1647 cm⁻¹ for C=O) .

- NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons) .

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions, as applied to fluorophenyl analogs .

Q. What are the recommended storage conditions to ensure the compound’s stability over time?

- Methodological Answer : Store in airtight, light-protected containers at room temperature in a dry environment to prevent hydrolysis or photodegradation. Evidence from related 7-hydroxy-3-(4-methoxyphenyl)chromen-4-one suggests stability under these conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) to improve cyclization efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility, while THF balances reactivity and safety .

- Reaction monitoring : Use TLC or in-situ FTIR to identify intermediates and optimize reaction time .

Q. What strategies resolve contradictions in reported biological activities of chromenone derivatives, such as antimicrobial efficacy?

- Methodological Answer :

- Standardized assays : Compare MIC (Minimum Inhibitory Concentration) values across consistent bacterial strains (e.g., S. aureus, E. coli) .

- Structural analogs : Test substituent effects (e.g., methoxy vs. hydroxy groups) on activity, as seen in 3-hydroxy-2-phenylchromen-4-one derivatives .

- Meta-analysis : Reconcile discrepancies by adjusting for variables like solvent choice (DMSO vs. water) in bioassays .

Q. In computational studies, which molecular docking parameters are critical for predicting interactions with target enzymes?

- Methodological Answer :

- Binding affinity : Use AutoDock Vina to calculate ΔG values, prioritizing compounds with ≤ -7 kcal/mol .

- Pocket flexibility : Apply induced-fit docking (e.g., Schrödinger Suite) to account for conformational changes in the active site .

- Validation : Cross-reference docking results with experimental IC₅₀ data from enzymatic inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.